N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzodioxin ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin and 5-methoxy-1H-1,3-benzimidazole. The synthesis could involve:
Formation of the Benzodioxin Ring: This might be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Benzimidazole Moiety: This could involve nucleophilic substitution reactions.
Formation of the Sulfanyl Linkage: This might be achieved through thiolation reactions using reagents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE would depend on its specific applications. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Similar compounds might include other benzodioxin or benzimidazole derivatives.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-12-3-4-13-14(9-12)21-18(20-13)26-10-17(22)19-11-2-5-15-16(8-11)25-7-6-24-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
UDKHFRSECDGNEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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